molecular formula C5H11NO3 B1587221 Ethyl serinate CAS No. 4117-31-1

Ethyl serinate

Cat. No.: B1587221
CAS No.: 4117-31-1
M. Wt: 133.15 g/mol
InChI Key: GKCXXDSWWDWUHS-BYPYZUCNSA-N
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Description

Ethyl serinate, also known as ethyl 2-amino-3-hydroxypropanoate, is an ester derivative of serine, an amino acid. This compound is characterized by its ethyl ester functional group, which is formed by the esterification of the carboxyl group of serine with ethanol. This compound is commonly used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl serinate can be synthesized through the esterification of serine with ethanol. The process typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of serine to this compound. The general reaction is as follows:

Serine+EthanolH2SO4Ethyl Serinate+Water\text{Serine} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Serine+EthanolH2​SO4​​Ethyl Serinate+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation and crystallization to obtain high-purity this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxo compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield amino alcohols. Sodium borohydride is a typical reducing agent used in these reactions.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Hydrochloric acid for halogenation reactions.

Major Products:

    Oxidation: Formation of oxo compounds.

    Reduction: Formation of amino alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Ethyl serinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.

    Industry: Utilized in the production of cosmetics and personal care products due to its conditioning properties.

Mechanism of Action

The mechanism of action of ethyl serinate involves its interaction with various molecular targets and pathways. In biological systems, this compound can be hydrolyzed to release serine, which then participates in metabolic processes such as protein synthesis and neurotransmitter production. The ester functional group of this compound allows it to act as a prodrug, enhancing the bioavailability of serine.

Comparison with Similar Compounds

Ethyl serinate can be compared with other ester derivatives of amino acids, such as mthis compound and propyl serinate. While all these compounds share similar structural features, this compound is unique due to its specific ester group, which influences its reactivity and applications. Other similar compounds include:

    Mthis compound: An ester derivative of serine with a methyl group.

    Propyl serinate: An ester derivative of serine with a propyl group.

This compound stands out due to its optimal balance of reactivity and stability, making it a preferred choice in various applications.

Biological Activity

Ethyl serinate, a chiral amino acid derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is an ester derivative of serine, characterized by the following structure:

  • Chemical Formula : C5_5H9_9NO2_2
  • Molecular Weight : 115.13 g/mol

The presence of the ethyl group enhances its lipophilicity, which can influence its absorption and bioavailability in biological systems.

1. Anti-inflammatory Effects

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. Research on various chiral derivatives, including this compound, has shown a marked reduction in pro-inflammatory cytokines such as interleukin-6 (IL-6) when tested on LPS-stimulated macrophages. For instance, a study indicated that certain derivatives could reduce IL-6 production by approximately 52.2% . This suggests potential therapeutic applications in inflammatory diseases.

CompoundIL-6 Reduction (%)
This compound52.2 ± 13.2
Control0

2. Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various chronic diseases. A comparative study indicated that several derivatives of serine exhibited varying degrees of antioxidant activity, with this compound showing notable efficacy .

3. Enantioselectivity and Biological Activity

The chirality of this compound significantly influences its biological activity. Research has highlighted that the L-enantiomer often exhibits greater biological activity compared to its D-counterpart. This enantioselectivity is vital for developing effective therapeutic agents .

The mechanisms underlying the biological activities of this compound involve:

  • Modulation of Cytokine Production : this compound appears to inhibit pro-inflammatory cytokines through pathways involving NF-kB inhibition.
  • Interaction with Cell Membranes : The lipophilic nature allows it to integrate into cell membranes, potentially altering membrane fluidity and receptor interactions.

Study on Anti-inflammatory Properties

A pivotal study investigated the effects of this compound on M1 macrophages stimulated with LPS. The findings revealed that treatment with this compound led to a significant decrease in IL-6 levels, indicating its potential as an anti-inflammatory agent .

Evaluation of Enantiomers

In another study focusing on chirality, researchers compared the L and D forms of this compound in terms of their anti-inflammatory effects. The L-enantiomer was found to be approximately 1.2 times more effective than the D-enantiomer in reducing cytokine levels .

Q & A

Q. Basic: What are the established synthesis protocols and characterization methods for ethyl serinate in academic research?

Answer:
this compound (CAS 4117-31-1) is synthesized via esterification of serine with ethanol under acidic catalysis. Key steps include:

  • Reaction Optimization : Adjusting molar ratios (e.g., serine:ethanol = 1:3), temperature (60–80°C), and catalyst concentration (e.g., H₂SO₄ at 5% v/v) to maximize yield .
  • Purification : Liquid-liquid extraction or column chromatography to isolate the product.
  • Characterization :
    • NMR Spectroscopy : Confirm ester bond formation (δ 4.1–4.3 ppm for CH₂-O in ethyl groups) and amine proton signals (δ 1.8–2.2 ppm) .
    • HPLC : Purity assessment using C18 columns with UV detection at 210 nm .
    • Mass Spectrometry : Validate molecular ion peaks (m/z 162.1 for [M+H]⁺) .

Table 2: Key Computational Parameters

ParameterValue/SoftwareReference
MD Force FieldCHARMM36
QM Basis SetB3LYP/6-31G(d,p)
Experimental CorrelationR² = 0.89 (simulated vs. observed zeta potential)

Q. Basic: What are the ethical considerations when designing in vitro studies involving this compound?

Answer:

  • Data Integrity : Avoid selective reporting; include all replicates (n ≥ 3) and negative controls .
  • Safety Protocols : Follow OECD guidelines for handling serine derivatives (e.g., LD50 > 2000 mg/kg in rodents) .
  • Bias Mitigation : Blind data analysis and disclose funding sources (e.g., cosmetic industry partnerships) .

Q. Advanced: How should researchers design experiments to investigate this compound’s synergistic effects with other antistatic agents?

Answer:

  • Factorial Design : Use a 2² factorial approach to test combinations (e.g., this compound + glycerol monostearate) at varying ratios .
  • Response Surface Methodology (RSM) : Optimize synergy via surface charge density (measured via electrokinetic analysis) as the response variable .
  • Validation : Compare results with molecular docking studies to confirm intermolecular interactions .

Q. Basic: What are authoritative sources for literature reviews on this compound’s applications?

Answer:

  • Primary Sources : Peer-reviewed journals (e.g., Journal of Cosmetic Science, International Journal of Pharmaceutics) .
  • Databases : SciFinder, PubMed, and Reaxys for patent/chemical data .

Q. Advanced: What statistical approaches are recommended for meta-analyses of this compound’s efficacy data?

Answer:

  • Heterogeneity Assessment : Use Cochran’s Q test to evaluate variability between studies .
  • Effect Size Calculation : Compute standardized mean differences (SMDs) for antistatic performance across formulations .
  • Publication Bias : Apply funnel plots or Egger’s regression to detect missing studies .

Properties

IUPAC Name

ethyl (2S)-2-amino-3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-2-9-5(8)4(6)3-7/h4,7H,2-3,6H2,1H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCXXDSWWDWUHS-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70194102
Record name Ethyl serinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70194102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4117-31-1
Record name Ethyl serinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004117311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl serinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70194102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL SERINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MX1IU843K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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